3-(2-Phenyl-ethenesulfonylamino)-benzoic acid is a chemical compound with the molecular formula and a molecular weight of 303.33 g/mol. This compound is notable for its sulfonamide group, which contributes to its biochemical properties and potential applications in scientific research, particularly in proteomics. Its structure includes a benzoic acid moiety, which is significant in various chemical reactions and biological activities.
The compound can be sourced from chemical suppliers specializing in biochemical research materials. It is often used in laboratory settings for various applications, including studies related to protein interactions and enzymatic activities.
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid falls under the category of sulfonamides, which are known for their antibacterial properties. It may also be classified as an aromatic compound due to the presence of the benzene ring in its structure.
The synthesis of 3-(2-Phenyl-ethenesulfonylamino)-benzoic acid can be achieved through several methods, typically involving the reaction of benzoic acid derivatives with sulfonamide compounds. One common approach is the coupling reaction between a sulfonamide and an appropriate aromatic compound under acidic or basic conditions.
The molecular structure of 3-(2-Phenyl-ethenesulfonylamino)-benzoic acid features:
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid can participate in various chemical reactions typical of aromatic compounds and sulfonamides:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example, nucleophilic substitutions may require specific bases or catalysts to promote the reaction effectively.
The mechanism of action for 3-(2-Phenyl-ethenesulfonylamino)-benzoic acid largely depends on its interaction with biological targets, particularly proteins:
Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial activity due to their ability to interfere with folate synthesis in bacteria.
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid has several scientific applications:
This compound exemplifies the intersection of organic chemistry and biochemistry, demonstrating significant potential for future research and application development.
Sulfonamide-functionalized benzoic acid derivatives represent a cornerstone of medicinal chemistry, with their development tracing back to the early 20th century. The discovery of p-aminobenzoic acid (PABA) as a bacterial growth factor in the 1930s catalyzed research into sulfonamide analogs, leading to the first synthetic antibacterial agents like sulfanilamide [3]. This breakthrough established the pharmacophoric significance of the sulfonamide moiety (–SO₂–NH–) when conjugated to aromatic systems. By the 1950s, structural diversification demonstrated that benzoic acid derivatives bearing sulfonamide groups exhibited enhanced biological properties, including improved solubility and target binding affinity. For example, sulfonamide-based drugs such as bosentan (for hypertension) and sildenafil (for erectile dysfunction) emerged from systematic modifications of this scaffold [9].
The integration of sulfonamide with benzoic acid enabled dual functionality: the carboxylic acid facilitated salt formation for pharmacokinetic optimization, while the sulfonamide group provided a versatile handle for chemical derivatization. This synergy proved critical in developing enzyme inhibitors, particularly carbonic anhydrase (CA) and lipoxygenase (LOX) inhibitors, where the sulfonamide’s zinc-binding capacity enhanced target engagement [2] [9]. Table 1 summarizes key milestones in the evolution of these derivatives.
Table 1: Historical Milestones in Sulfonamide-Benzoic Acid Derivatives
| Time Period | Key Advancement | Representative Compound |
|---|---|---|
| 1930s | PABA identified as essential bacterial metabolite; sulfanilamide developed | Sulfanilamide |
| 1950–1980 | Expansion into diuretics and antidiabetics | Hydrochlorothiazide |
| 1990s | COX-2 inhibitors with sulfonamide-benzoic acid hybrids | Celecoxib |
| 2000s–Present | Targeted therapies (e.g., CA inhibitors for cancer) | SLC-0111 (ureido-sulfonamide) |
Vinyl sulfonamides – characterized by the –SO₂–NH–CH=CH– linkage – constitute a specialized subclass with distinct mechanistic advantages. Unlike saturated sulfonamides, the vinyl group introduces electrophilicity, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in biological targets. This "targeted covalent inhibition" paradigm enhances binding selectivity and duration of action, particularly in enzymes like cysteine proteases and kinases [1] [9]. For instance, derivatives such as 3-((2-(trifluoromethyl)phenyl)amino)benzoic acid leverage vinyl sulfonamide motifs to achieve irreversible inhibition of inflammatory mediators like 5-lipoxygenase (5-LOX) [9].
The conjugation of vinyl sulfonamide to meta-substituted benzoic acid further augments bioactivity. The benzoic acid’s carboxyl group can engage in hydrogen bonding with enzyme active sites, while the planar vinyl group promotes π-stacking interactions with aromatic residues. This dual pharmacophoric effect is evident in antimicrobial applications, where compounds like 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid disrupt bacterial folate synthesis by mimicking PABA [3] [6]. Consequently, vinyl sulfonamide-functionalized benzoic acids serve as privileged scaffolds for designing covalent inhibitors with tunable reactivity.
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid belongs to a structural class defined by three key elements:
This architecture positions it within two therapeutic categories:
Table 2 compares structural analogs and their therapeutic applications:Table 2: Structural Analogs and Therapeutic Applications
| Compound Name | Core Structure | Primary Therapeutic Use |
|---|---|---|
| 3-(2-Phenyl-ethenesulfonylamino)-benzoic acid | Vinyl sulfonamide + m-benzoic acid | Anti-inflammatory, Antimicrobial |
| N-Phenylanthranilic acid | Anilino + o-benzoic acid | Antimicrobial, Analytical reagent |
| 4-(Toluene-4-sulfonylamino)-benzoic acid | Sulfonamide + p-benzoic acid | Lipoxygenase inhibition |
| 3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid | Anilino + m-benzoic acid | Enzyme inhibition |
Contemporary research focuses on three innovative strategies:
Critical knowledge gaps persist:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5